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molecular formula C7H7NO2 B045947 3-Aminobenzoic acid CAS No. 99-05-8

3-Aminobenzoic acid

Cat. No. B045947
M. Wt: 137.14 g/mol
InChI Key: XFDUHJPVQKIXHO-UHFFFAOYSA-N
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Patent
US04221815

Procedure details

4-(2-Acetaminoethyl)-benzoic acid was reacted with nitrating acid to 4-(2-acetaminoethyl)-3-nitro-benzoic acid, M.p. 189° C. (from methanol). The following catalytical hydrogenation yielded the 4-(2-acetaminoethyl)-3-aminoethyl)-3-amino-benzoic acid with a melting point of 143° C. (from ethanol/petroleum ether). From this compound, there was obtained by diazotation and Sandmeyer-reaction the 4-(2-acetamino-ethyl)-3-chloro-benzoic acid having a melting point of 150° C. or by boiling up the diazo solution, the 4-(2-acetaminoethyl)-3-chloro-benzoic acid M.p. 222°-223° C. From 4-(2-acetaminoethyl)-3-hydroxy-benzoic acid, there were obtained with dimethyl sulfate or diethyl sulfate, the corresponding 4-(2-acetaminoethyl)-3-methoxy-benzoic acid methyl ester and the 4-(2-acetaminoethyl)-3-ethoxy-benzoic acid ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-acetaminoethyl)-3-nitro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(CCC1C=CC(C(O)=O)=CC=1)C(C)=O.N(CC[C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][C:23]=1[N+:31]([O-])=O)C(C)=O>CO>[NH2:31][C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:22]=1)[C:26]([OH:28])=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)CCC1=CC=C(C(=O)O)C=C1
Name
4-(2-acetaminoethyl)-3-nitro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)CCC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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